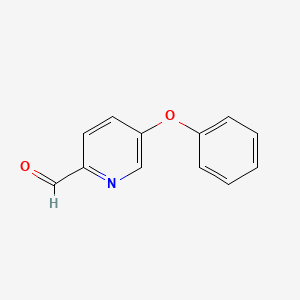![molecular formula C21H24N4 B8555770 2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine](/img/structure/B8555770.png)
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine
Übersicht
Beschreibung
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is a complex organic compound that features an imidazole ring, a benzyl group, and a tetrahydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The benzyl group can be substituted with other functional groups to create new derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can produce a wide range of benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors .
Wirkmechanismus
The mechanism of action of 2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety
Uniqueness
What sets 2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine apart is its unique combination of the imidazole ring, benzyl group, and tetrahydroisoquinoline moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C21H24N4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C21H24N4/c1-21(2)14-24(13-17-11-18(22)5-8-20(17)21)12-16-3-6-19(7-4-16)25-10-9-23-15-25/h3-11,15H,12-14,22H2,1-2H3 |
InChI-Schlüssel |
MTZHCPAFFKOMMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC2=C1C=CC(=C2)N)CC3=CC=C(C=C3)N4C=CN=C4)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester](/img/structure/B8555688.png)


![tert-butyl N-allyl-N-[2-oxo-2-(3-pyridyl)ethyl]carbamate](/img/structure/B8555717.png)




![({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)methyl benzoate](/img/structure/B8555743.png)




![Ethyl 4-[4-(4-methylphenoxy)phenyl]-4-oxobut-2-enoate](/img/structure/B8555779.png)
